

# An In-Depth Technical Guide to N-Nitrosomeglumine

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Compound of Interest		
Compound Name:	N-Nitroso-meglumine	
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This technical guide provides a comprehensive overview of **N-Nitroso-meglumine**, a nitrosamine impurity of significant interest to the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, formation, analytical detection, and regulatory context.

### Introduction

**N-Nitroso-meglumine** is an N-nitrosamine impurity that can form in pharmaceutical products containing meglumine as an excipient.[1][2] Meglumine, an amino sugar derived from sorbitol, is widely used to enhance the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[1] The secondary amine present in the meglumine structure is susceptible to nitrosation in the presence of nitrosating agents, leading to the formation of **N-Nitroso-meglumine**.[1][3]

Given that N-nitrosamine compounds are classified as probable human carcinogens, their presence in drug products is a major concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] Consequently, stringent control and monitoring of impurities like **N-Nitroso-meglumine** are critical for patient safety and regulatory compliance.[2]

# **Chemical and Physical Properties**

The fundamental chemical and physical properties of **N-Nitroso-meglumine** are summarized in the table below.



Property	Value	Reference(s)
CAS Number	10356-92-0, 62137-31-9 (alternate)	[1][6][7][8][9]
Chemical Name	N-Methyl-N- ((2S,3R,4R,5R)-2,3,4,5,6- pentahydroxyhexyl)nitrous amide; 1-Deoxy-1- (methylnitrosamino)-D-glucitol	[1]
Molecular Formula	C7H16N2O6	[1][8][9]
Molecular Weight	224.21 g/mol	[1][9]
IUPAC Name	N-methyl-N-(2,3,4,5,6- pentahydroxyhexyl)nitrous amide	[9]
SMILES	CN(N=O)CINVALID-LINK O)O)O)O	[6][8]
InChI	InChI=1S/C7H16N2O6/c1-9(8- 15)2-4(11)6(13)7(14)5(12)3- 10/h4-7,10-14H,2- 3H2,1H3/t4-,5+,6+,7+/m0/s1	[6]

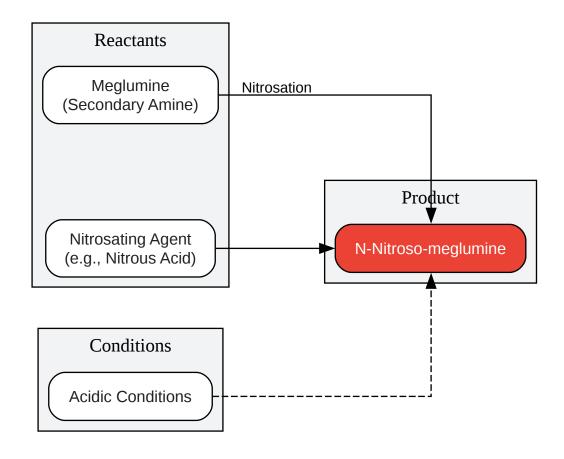
### **Formation Pathway and Regulatory Context**

**N-Nitroso-meglumine** is formed from the reaction of meglumine with a nitrosating agent, typically under acidic conditions.[1] The nitrosating agent can originate from various sources, including residual nitrites in raw materials, excipients, or even from the manufacturing environment.[1][5]

Regulatory agencies like the FDA and EMA have implemented strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[1] For **N-Nitroso-meglumine**, the U.S. FDA has established an Acceptable Intake (AI) limit of 100 ng/day.[6] This necessitates the use of highly sensitive analytical methods to detect and quantify this impurity at trace levels.

The formation pathway of **N-Nitroso-meglumine** from its precursor is illustrated below.





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Formation of N-Nitroso-meglumine.

## **Analytical Methodologies**

The detection and quantification of **N-Nitroso-meglumine** at trace levels require highly sensitive and validated analytical methods.[1] Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors and mass spectrometry are commonly employed.[1][2]

A published method for the analysis of **N-Nitroso-meglumine** utilizes RP-HPLC.[3][10] The key parameters of this method are outlined below.



Parameter	Specification	Reference(s)
Chromatography	Reverse-Phase High- Performance Liquid Chromatography (RP-HPLC)	[3][10]
Column	Primesep 100	[3][10]
Mobile Phase	A mixture of water, acetonitrile, and formic acid	[3][10]
Detectors	Photodiode Array (PDA) and Refractive Index (RI) detectors	[3][10]
Validation	The method was validated according to regulatory standards, showing high specificity, reproducibility (%RSD of 0.56), and a strong linear correlation (0.999). The average recovery was reported to be at least 98.0%.	[3][10]

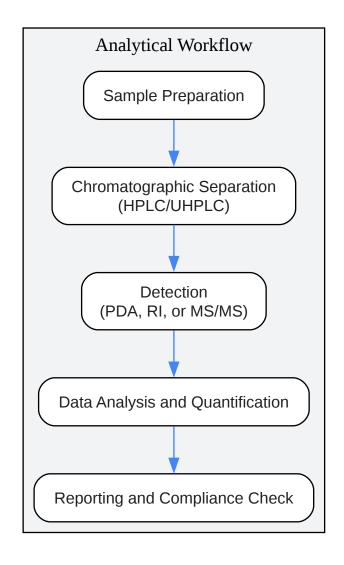
For even higher sensitivity, a UHPLC-MS/MS method has been developed for the quantification of **N-Nitroso-meglumine** in Tafamidis Meglumine.[11]



Parameter	Specification	Reference(s)
Chromatography	Ultra-High-Performance Liquid Chromatography (UHPLC)	[11]
Column	Luna column (4.6 mm × 150 mm ID, 3.0 μm particle size)	[11]
Flow Rate	0.8 mL/min (isocratic mode)	[11]
Ionization	Heated Electrospray Ionization (HESI) in positive ion mode	[11]
Detection	Multiple Reaction Monitoring (MRM) mode, with a transition at m/z 223.20 to 59.10	[11]

The general workflow for the analytical testing of **N-Nitroso-meglumine** in a pharmaceutical product is depicted in the following diagram.





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General analytical workflow.

## **Toxicology and Safety**

**N-Nitroso-meglumine** belongs to the class of N-nitrosamine impurities, which are known for their potential carcinogenic and mutagenic properties.[1][12] The carcinogenic risk stems from the ability of nitrosamines to alkylate DNA, which can lead to mutations.[13] Regulatory bodies have classified nitrosamine impurities as a "cohort of concern" due to their high mutagenic potency.[5]

The established Acceptable Intake (AI) limit provides a guideline for the maximum daily exposure that is considered safe over a lifetime. For **N-Nitroso-meglumine**, this limit is crucial



for risk assessment in pharmaceutical products containing meglumine.[6] The control of this impurity to levels at or below the AI is a key aspect of ensuring drug safety.

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